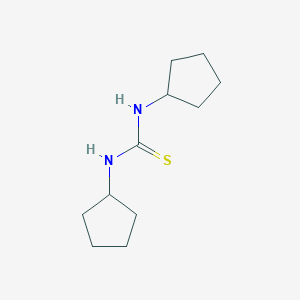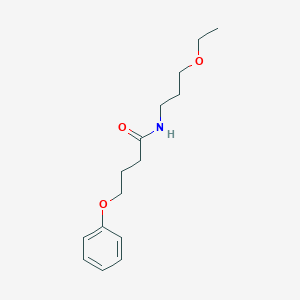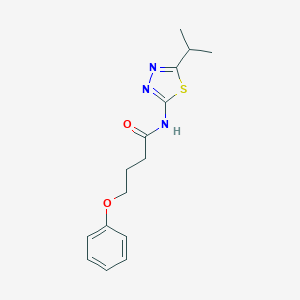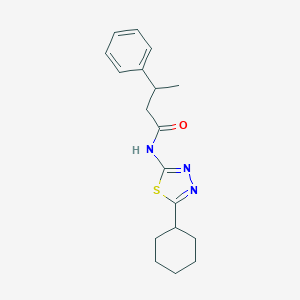
1,3-Dicyclopentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclopentylthiourea (DCTU) is a chemical compound that belongs to the thiourea family. It is used as a catalyst in various chemical reactions and has gained attention due to its unique properties. In recent years, DCTU has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
1,3-Dicyclopentylthiourea functions as a thiourea-based catalyst for various chemical reactions. It acts by forming a complex with the reactants, which lowers the activation energy required for the reaction to occur. The mechanism of action of 1,3-Dicyclopentylthiourea in biological systems is not well understood, but it is believed to modulate the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
1,3-Dicyclopentylthiourea has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1,3-Dicyclopentylthiourea has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dicyclopentylthiourea has several advantages as a catalyst in lab experiments. It is stable, easy to handle, and has a high catalytic activity. However, 1,3-Dicyclopentylthiourea has some limitations as well. It is toxic and can cause skin irritation and respiratory problems if not handled properly. Moreover, 1,3-Dicyclopentylthiourea is not compatible with some reaction conditions, and its use may result in the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Dicyclopentylthiourea in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. 1,3-Dicyclopentylthiourea has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is in the development of new catalysts for organic synthesis. 1,3-Dicyclopentylthiourea has unique properties that make it a promising candidate for the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, 1,3-Dicyclopentylthiourea is a versatile chemical compound that has found various applications in scientific research. Its unique properties make it a promising candidate for the development of new drugs and catalysts. However, its toxic nature and limitations in reaction conditions must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
1,3-Dicyclopentylthiourea can be synthesized by reacting cyclopentylamine with carbon disulfide in the presence of sodium hydroxide. The reaction mixture is then treated with hydrochloric acid to obtain 1,3-Dicyclopentylthiourea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclopentylthiourea has found various applications in scientific research. It is used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 1,3-Dicyclopentylthiourea has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
1,3-Dicyclopentylthiourea |
|---|---|
Molekularformel |
C11H20N2S |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
1,3-dicyclopentylthiourea |
InChI |
InChI=1S/C11H20N2S/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14) |
InChI-Schlüssel |
OVUIGZKRQUDDHV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2CCCC2 |
Kanonische SMILES |
C1CCC(C1)NC(=S)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)